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Compound of Interest

Compound Name: 6-Hydroxy-5-iodonicotinic acid

CAS No.: 365413-19-0

Cat. No.: B1321959

Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 6-Hydroxy-5-iodonicotinic acid, a compound of interest for researchers, scientists, and

professionals in the field of drug development. Due to the limited availability of experimental

data, this document presents predicted spectroscopic information derived from established

principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and

mass spectrometry (MS).

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 6-Hydroxy-5-
iodonicotinic acid. These predictions are based on the analysis of its chemical structure,

which includes a pyridine ring, a carboxylic acid group, a hydroxyl group, and an iodine atom.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~13.5 br s 1H -COOH

~11.0 br s 1H -OH

~8.2 s 1H H-2 (Pyridine)

~7.9 s 1H H-4 (Pyridine)

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Assignment

~170.0 -COOH

~160.0 C-6 (Pyridine)

~150.0 C-2 (Pyridine)

~145.0 C-4 (Pyridine)

~125.0 C-3 (Pyridine)

~90.0 C-5 (Pyridine)

Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)

~3200 Broad O-H stretch (Phenolic)

~1700 Strong C=O stretch (Carboxylic acid)

~1600, ~1480 Medium C=C stretch (Aromatic ring)

~1250 Strong C-O stretch (Carboxylic acid)

~1200 Strong C-O stretch (Phenolic)

~850 Medium C-I stretch
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Table 4: Predicted Mass Spectrometry Data (Electron
Ionization - EI)

m/z Relative Intensity (%) Assignment

265 High [M]⁺ (Molecular Ion)

248 Medium [M-OH]⁺

220 Medium [M-COOH]⁺

138 High [M-I]⁺

93 Medium [M-I-COOH]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of 6-Hydroxy-5-iodonicotinic acid in

0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment.

Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an

acquisition time of 4 seconds. Typically, 16 to 64 scans are averaged.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence (e.g., zgpg30). Key parameters include a 30° pulse width, a relaxation delay of 2

seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or

more) is typically required to achieve a good signal-to-noise ratio.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Chemical shifts are referenced to the

residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
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Infrared (IR) Spectroscopy:

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by grinding a

small amount of 6-Hydroxy-5-iodonicotinic acid with dry KBr powder and pressing the

mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR)

accessory by placing a small amount of the solid sample directly onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32

scans are co-added to improve the signal-to-noise ratio. A background spectrum of the

empty sample compartment (or clean ATR crystal) is recorded and automatically subtracted

from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional group vibrations.

Mass Spectrometry (MS):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-

MS) if the compound is sufficiently volatile and thermally stable.

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the

molecular ion and fragment ions.

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a

quadrupole or time-of-flight (TOF) mass analyzer.

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel chemical compound.

General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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